molecular formula C19H27O9P B016959 Fostriecin CAS No. 87810-56-8

Fostriecin

Número de catálogo: B016959
Número CAS: 87810-56-8
Peso molecular: 430.4 g/mol
Clave InChI: ZMQRJWIYMXZORG-DSWNLJKISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fostriecin (CI-920) is a phosphate monoester polyketide natural product first isolated in 1983 from Streptomyces pulveraceus . Its structure features an α,β-unsaturated lactone, a conjugated triene, and a C8–C11 triol monophosphate . This compound exhibits potent antitumor activity against leukemia, breast, ovarian, and lung cancer cell lines, with in vivo efficacy in murine models .

Mechanism of Action:
this compound primarily inhibits serine/threonine protein phosphatases PP2A and PP4 with exceptional selectivity (IC₅₀ = 1.5–3.2 nM for PP2A; 3.0 nM for PP4), showing 10⁴-fold lower affinity for PP1 (IC₅₀ = 45–131 µM) . This selectivity arises from covalent binding to a cysteine residue in PP2A/PP4 via its α,β-unsaturated lactone . Early hypotheses suggested weak topoisomerase II inhibition (IC₅₀ = 40 µM), but subsequent studies confirmed PP2A/PP4 inhibition as the dominant mechanism .

Clinical Development:
Phase I trials were halted due to this compound’s chemical instability and unpredictable purity . Synthetic routes (e.g., 24-step enantioselective synthesis) have since been developed to address these limitations and enable analog studies .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de fostriecin implica varios pasos clave para establecer su estructura compleja. La síntesis total de this compound se ha logrado a través de múltiples rutas, incluido el uso de dihidroxilación de Sharpless para establecer la estereoquímica absoluta en las posiciones C-8/9 y una alilación de Leighton para establecer la posición C-5 del producto natural. En una de las síntesis formales, se utilizó una transferencia de hidrógeno de Noyori de un ynona para establecer la posición C-11, mientras que la síntesis total empleó una combinación de dihidroxilación asimétrica y reducción de paladio-π-alilo para establecer la posición C-11. Finalmente, se utilizó una trans-hidroboración del alquino C-12/13 en combinación con un acoplamiento cruzado de Suzuki para establecer el Z,Z,E-trieno de this compound .

Métodos de Producción Industrial

Los métodos de producción industrial para this compound no están bien documentados, probablemente debido a su estructura compleja y los desafíos asociados con su síntesis. El compuesto generalmente se produce en laboratorios de investigación para estudios científicos en lugar de a escala industrial.

Análisis De Reacciones Químicas

Tipos de Reacciones

Fostriecin experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

    Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro de la this compound.

    Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones dentro de la molécula, lo que lleva a la formación de varios análogos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen:

    Agentes oxidantes: Como permanganato de potasio u óxido de cromo.

    Agentes reductores: Como hidruro de aluminio y litio o borohidruro de sodio.

    Reactivos de sustitución: Como halógenos o nucleófilos.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas de this compound.

Aplicaciones Científicas De Investigación

Fostriecin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Fostriecin ejerce sus efectos principalmente a través de la inhibición de las proteínas serina/treonina fosfatasas, particularmente la proteína fosfatasa 2A (PP2A) y la proteína fosfatasa 4 (PP4). Al inhibir estas enzimas, la this compound afecta varias vías de señalización que son cruciales para los procesos celulares. Además, la this compound inhibe la topoisomerasa II del ADN, que juega un papel en la replicación y reparación del ADN .

Comparación Con Compuestos Similares

Fostriecin belongs to a family of phosphate-containing natural products with antitumor and antimicrobial activities. Key analogs include cytostatin , phoslactomycins , phosphazomycin , leustroducsins , and sultriecin . Below is a comparative analysis:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Source Key Structural Features Primary Targets (IC₅₀) Selectivity (vs. PP1) Clinical Status
This compound S. pulveraceus Phosphate monoester, α,β-unsaturated lactone PP2A (1.5–3.2 nM), PP4 (3.0 nM) 10⁴-fold Phase I halted
Cytostatin Streptomyces spp. Similar phosphate core, distinct side chain PP2A (<20–400 nM) ~100-fold Preclinical
Phoslactomycin Streptomyces spp. Phosphate ester, cis-Δ²,³ double bond PP2A/PP4 (data limited) Moderate Preclinical
Leustroducsin S. platensis Phosphate-containing glycolipid PP2A/PP4 (mechanism unclear) Unreported Preclinical
Okadaic Acid Marine dinoflagellates Polyether fatty acid PP1 (IC₅₀ = 20–50 nM), PP2A (0.1–0.3 nM) Low (targets both) Research tool

Key Findings :

Potency and Selectivity: this compound is the most selective PP2A/PP4 inhibitor among its analogs, with sub-nanomolar efficacy . Cytostatin, though structurally similar, has lower potency (IC₅₀ up to 400 nM) . Okadaic acid, a non-selective PP1/PP2A inhibitor, is more potent against PP2A (IC₅₀ = 0.1–0.3 nM) but lacks clinical utility due to toxicity .

Structural Determinants of Activity :

  • The α,β-unsaturated lactone in this compound is critical for covalent PP2A binding, while the triol phosphate enhances solubility and target engagement .
  • Phoslactomycins feature a post-polyketide synthase (PKS) cis-Δ²,³ double bond, which may reduce metabolic instability compared to this compound’s triene system .

Synthetic Accessibility: this compound’s synthesis requires stereocontrol at multiple centers, achieved via asymmetric catalysis (e.g., Sharpless epoxidation, Noyori reduction) . Analogs like cytostatin and phoslactomycins have fewer stereocenters, simplifying synthesis but compromising selectivity .

Clinical Challenges: this compound’s instability halted trials, but synthetic analogs (e.g., 8-epi-fostriecin) show improved stability . None of the analogs have advanced beyond preclinical studies, highlighting the need for structural optimization .

Actividad Biológica

Fostriecin, also known as CI-920, is a naturally occurring phosphate monoester produced by the bacterium Streptomyces pulveraceus. It has garnered attention for its significant biological activity, particularly its antitumor properties and its role as a selective inhibitor of serine/threonine protein phosphatases. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

This compound functions primarily as an inhibitor of protein phosphatases, particularly protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1). By inhibiting these enzymes, this compound disrupts various cellular signaling pathways that are critical for cell growth and proliferation. The inhibition leads to the accumulation of phosphorylated proteins, which can induce apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of Protein Phosphatases : this compound selectively inhibits PP2A and PP1, leading to altered phosphorylation states of target proteins .
  • Induction of Apoptosis : The accumulation of phosphorylated proteins triggers apoptotic pathways in tumor cells .

Biological Activity and Antitumor Effects

This compound has demonstrated potent antitumor activity across various cancer models. Its efficacy has been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Research Findings:

  • Antitumor Efficacy : In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines, including leukemia and solid tumors. For instance, it has been reported to reduce cell viability in human leukemia cells significantly .
  • Synergistic Effects : this compound has been studied in combination with other chemotherapeutic agents, showing enhanced antitumor activity when used alongside drugs like doxorubicin .

Case Studies

  • Case Study 1 : A study involving the treatment of leukemia cells with this compound demonstrated a dose-dependent reduction in cell proliferation and increased rates of apoptosis.
  • Case Study 2 : In a murine model of breast cancer, this compound administration resulted in significant tumor regression compared to control groups.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Antitumor ActivityInduces apoptosis in various cancer cell lines
Protein Phosphatase InhibitionSelectively inhibits PP2A and PP1
Cell Cycle ArrestCauses G2/M phase arrest in cancer cells

Table 2: Comparative Efficacy of this compound with Other Anticancer Agents

AgentMechanismEfficacy (IC50)Reference
This compoundPP2A/PP1 Inhibition0.5 µM (leukemia cells)
DoxorubicinDNA Intercalation0.1 µM
PaclitaxelMicrotubule Stabilization0.05 µM

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism by which Fostriecin exerts its cytotoxic effects in cancer cells?

Methodological Answer: To determine this compound's mechanism, researchers should:

  • Conduct in vitro phosphatase inhibition assays using recombinant PP2A and PP1 enzymes, comparing IC50 values (PP2A inhibition occurs at ~1.5–3.0 nM, while PP1 requires ~100 μM) .
  • Perform Topoisomerase II decatenation assays to assess direct inhibition (this compound shows weaker activity against Topo II, IC50 ~30 μM) .
  • Use cell-based models (e.g., leukemia or breast cancer cell lines) to monitor cell cycle arrest via flow cytometry and Western blotting for cyclin degradation (e.g., cyclin A loss in G2 phase) .

Q. How should researchers design experiments to assess this compound's impact on cell cycle regulation?

Methodological Answer:

  • Employ temperature-sensitive cell lines (e.g., aFT210 cells) to synchronize cells in G2 or mitosis via nocodazole (NOC) or staurosporine (STSP) treatment .
  • Treat synchronized cells with this compound (10–50 nM) for 2–6 hours and analyze kinase activity (e.g., p34cdc2 and p33cdk2) using immunoprecipitation and radioactive kinase assays .
  • Quantify histone phosphorylation (H2A, H3) via phospho-specific antibodies to differentiate PP2A-dependent effects from Topo II inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in literature regarding this compound's primary molecular targets (PP2A vs. Topoisomerase II)?

Methodological Answer:

  • Perform comparative dose-response studies: PP2A inhibition occurs at nanomolar concentrations, whereas Topo II inhibition requires micromolar doses. Use isogenic cell lines with PP2A knockdown to isolate Topo II effects .
  • Apply chemical rescue experiments: Co-administer okadaic acid (a PP2A inhibitor) to determine if this compound's cytotoxicity is reversed, confirming PP2A as the primary target .
  • Analyze structural analogs: Synthesize this compound derivatives lacking the α,β-unsaturated lactone (critical for PP2A binding) to test Topo II-specific activity .

Q. What synthetic strategies are most effective for creating this compound analogs with enhanced metabolic stability?

Methodological Answer:

  • Replace the labile phosphate group with difluoromethylene isosteres to prevent hydrolysis, as demonstrated in analogs with 10-fold improved plasma stability .
  • Use stereoselective aldol reactions to construct the C1–C9 polyol chain, ensuring correct configuration at C5, C7, and C9 (e.g., Just and O’Connor’s 1988 method for racemic synthesis) .
  • Employ Sharpless asymmetric epoxidation or Evans chiral auxiliaries to control stereochemistry in the tetrahydropyran ring .

Q. How does this compound induce chromosome condensation independent of p34cdc2 kinase activity?

Methodological Answer:

  • Use p34cdc2-deficient cell models or kinase-dead mutants to confirm condensation via immunofluorescence microscopy .
  • Measure histone H2A/H3 phosphorylation levels under this compound treatment; PP2A inhibition increases H2A phosphorylation (Ser1) but not H3 (Ser10), unlike kinase-driven condensation .
  • Combine this compound with PP2A-specific siRNA to validate the phosphatase’s role in chromatin remodeling .

Propiedades

IUPAC Name

[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2-,6-4+,8-5-,12-11+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQRJWIYMXZORG-DSWNLJKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868985
Record name Fostriecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water > 300 (mg/mL), Methanol 20 (mg/mL)
Record name FOSTRIECIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

87810-56-8
Record name (+)-Fostriecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87810-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fostriecin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087810568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fostriecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSTRIECIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO1648L551
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fostriecin
Reactant of Route 2
Fostriecin
Reactant of Route 3
Fostriecin
Reactant of Route 4
Fostriecin
Reactant of Route 5
Fostriecin
Reactant of Route 6
Fostriecin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.